molecular formula C24H14N6 B1262678 Subphthalocyanine

Subphthalocyanine

Cat. No.: B1262678
M. Wt: 386.4 g/mol
InChI Key: PMJMHCXAGMRGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subphthalocyanine is a cyclic tripyrrole derivative that consists of three isoindole-type units, with the connecting carbon atoms replaced by nitrogen. The parent of the class of subphthalocyanines. It is a conjugate acid of a subphthalocyaninate(2-).

Scientific Research Applications

Organic Photovoltaics

Boron subphthalocyanines (BsubPcs) and silicon phthalocyanines (SiPcs) are gaining attention for their potential use in organic photovoltaics (OPVs). These compounds, recognized for their optoelectronic properties, can be easily functionalized to improve the solid-state arrangement, solubility, and overall performance of thin films in devices. Some recent studies of fullerene-free devices using these materials have reported power conversion efficiencies exceeding 8% (Grant et al., 2019).

Coordination Compounds

Metal complexes of phthalocyanines have been recognized for over 40 years for their unique physical and chemical properties. They have a variety of applications, including uses as dyes, optical and electrical materials, and catalysts. This review primarily focuses on their role as coordination compounds and discusses their physical and chemical properties, although practical uses such as catalytic activities are not detailed due to space constraints (Boucher, 1979).

Electrochemical and Photochemical Reduction of CO2

Iron and cobalt porphyrins, phthalocyanines, and related complexes are studied for their potential in the electrochemical and photochemical reduction of CO2. These compounds are potent visible light absorbers, essential for the development of renewable fuels. However, challenges such as the low yield of photochemically-generated active catalysts for CO2 reduction need to be addressed to make these methods economically viable (Manbeck & Fujita, 2015).

Synthesis, Characterization, and Applications in Biotechnology

Phthalocyanine compounds have broad applications, covering areas such as photodynamic therapy for cancer treatment, nanobiotechnology, magnetohyperthermia, and photodiagnosis. The extensive market use of phthalocyanine dyes in various applications is a testament to their potential. However, challenges such as the required level of purity and scaling up production limit their application in some fields (Tedesco et al., 2014).

Vapor Pressure and Thermodynamics

The volatility of different phthalocyanines, analyzed in terms of molecular and crystal structure, is significant for understanding their applications. The variation in saturated vapor pressure among phthalocyanines is determined by factors like Van der Waals and electrostatic interactions, influencing their use in various scientific applications (Basova et al., 2009).

Properties

Molecular Formula

C24H14N6

Molecular Weight

386.4 g/mol

IUPAC Name

2,11,20,28,29,30-hexazaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene

InChI

InChI=1S/C24H14N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H,(H2,25,26,27,28,29,30)

InChI Key

PMJMHCXAGMRGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C2N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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